(R)-N-(1-(naphthalen-1-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)propanamide
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Overview
Description
®-N-(1-(naphthalen-1-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)propanamide is a complex organic compound characterized by the presence of a naphthalene ring, a trifluoromethyl group, and a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-(1-(naphthalen-1-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)propanamide typically involves multi-step organic reactions. One common approach is the Rh(III)-catalyzed C–H bond naphthylation, which allows for the regioselective introduction of the naphthalene group . This is followed by a cascade directing group transformation to introduce the trifluoromethylphenyl group . The final step involves the formation of the propanamide moiety through amidation reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and automated processes can enhance the efficiency and scalability of the production.
Chemical Reactions Analysis
Types of Reactions
®-N-(1-(naphthalen-1-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds
Scientific Research Applications
®-N-(1-(naphthalen-1-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)propanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a candidate for studying molecular interactions and biological pathways.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of ®-N-(1-(naphthalen-1-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)propanamide involves its interaction with molecular targets such as enzymes or receptors. The naphthalene and trifluoromethyl groups contribute to its binding affinity and specificity, while the propanamide moiety may facilitate interactions with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Naphthalene derivatives: Compounds with similar naphthalene structures but different substituents.
Trifluoromethylphenyl compounds: Molecules containing the trifluoromethylphenyl group but lacking the naphthalene moiety.
Propanamide derivatives: Compounds with the propanamide group but different aromatic substituents.
Uniqueness
®-N-(1-(naphthalen-1-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)propanamide is unique due to the combination of its structural features, which confer specific chemical and biological properties
Properties
IUPAC Name |
N-[(1R)-1-naphthalen-1-ylethyl]-3-[2-(trifluoromethyl)phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20F3NO/c1-15(18-11-6-9-16-7-2-4-10-19(16)18)26-21(27)14-13-17-8-3-5-12-20(17)22(23,24)25/h2-12,15H,13-14H2,1H3,(H,26,27)/t15-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHSPBYOZSISQHU-OAHLLOKOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC2=CC=CC=C21)NC(=O)CCC3=CC=CC=C3C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC2=CC=CC=C21)NC(=O)CCC3=CC=CC=C3C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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